![molecular formula C11H20IN3O B1373508 1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 1231955-75-1](/img/structure/B1373508.png)
1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
Overview
Description
“1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide” is a compound with the CAS Number: 1231955-75-1 . It has a molecular weight of 337.2 and its IUPAC name is 1-{[butyl(ethyl)amino]carbonyl}-3-methyl-1H-imidazol-3-ium iodide .
Physical And Chemical Properties Analysis
This compound is an oil and it’s stored at 4 degrees Celsius .Scientific Research Applications
Fungicide Development
1-carbamoyl β-carboline: has been indicated as a promising model for the discovery of novel and broad-spectrum fungicide candidates. Studies have shown that compounds like this can cause reactive oxygen species accumulation, cell membrane destruction, and deregulation of histone acetylation in fungal cells .
Biological Activity Mechanism Studies
The mechanism of action of these compounds can be studied to understand how they interact with biological systems. For example, the related compound mentioned above was studied for its effects on reactive oxygen species accumulation and histone acetylation .
Safety and Hazards
properties
IUPAC Name |
N-butyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N3O.HI/c1-4-6-7-13(5-2)11(15)14-9-8-12(3)10-14;/h8-10H,4-7H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVMAEWZMIBUII-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)N1C=C[N+](=C1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.